molecular formula C19H12O6 B11493823 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11493823
M. Wt: 336.3 g/mol
InChI Key: FGBKXMJFDIKGLN-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety fused with a pyranochromene core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with chromene precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzodioxole and chromene moieties can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or halides, electrophiles like alkyl halides, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione stands out due to its unique structural combination of benzodioxole and pyranochromene moieties, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H12O6/c20-16-8-12(10-5-6-14-15(7-10)23-9-22-14)17-18(25-16)11-3-1-2-4-13(11)24-19(17)21/h1-7,12H,8-9H2

InChI Key

FGBKXMJFDIKGLN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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